[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride
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Overview
Description
[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and a methanamine group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an α-haloketone.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the thiazole ring.
Attachment of the Methanamine Group: The methanamine group can be attached through a reductive amination reaction involving formaldehyde and an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. It can be used in the development of new drugs targeting specific biological pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. It can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter signaling and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- [4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride
- [4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine sulfate
Uniqueness
Compared to similar compounds, [4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride may exhibit unique properties such as higher solubility in water and enhanced stability. These characteristics make it particularly suitable for certain applications in research and industry.
Properties
CAS No. |
2408970-43-2 |
---|---|
Molecular Formula |
C10H19Cl2N3S |
Molecular Weight |
284.2 |
Purity |
95 |
Origin of Product |
United States |
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